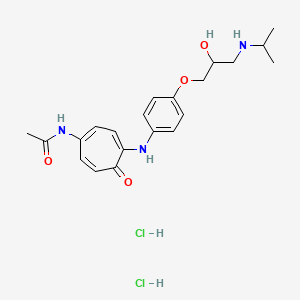

Acetamide, N-(4-((4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)-, dihydrochloride

Description

This compound, with the CAS registry number 38767-91-8, is a dihydrochloride salt featuring a complex acetamide backbone linked to a cycloheptatrienyl ring system and a substituted phenoxy group. Its structure includes:

- A cycloheptatrien-1-yl core, which introduces aromatic and conjugated properties.

- A 2-hydroxy-3-(isopropylamino)propoxy substituent on the phenyl ring, contributing to hydrogen bonding and solubility.

- A dihydrochloride counterion, enhancing aqueous solubility and stability for pharmacological applications .

For instance, the phenoxy-acetamide scaffold is common in enzyme inhibitors (e.g., kinase or protease inhibitors), and the isopropylamino group may enhance membrane permeability .

Properties

CAS No. |

38767-91-8 |

|---|---|

Molecular Formula |

C21H29Cl2N3O4 |

Molecular Weight |

458.4 g/mol |

IUPAC Name |

N-[4-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]anilino]-5-oxocyclohepta-1,3,6-trien-1-yl]acetamide;dihydrochloride |

InChI |

InChI=1S/C21H27N3O4.2ClH/c1-14(2)22-12-18(26)13-28-19-8-4-17(5-9-19)24-20-10-6-16(23-15(3)25)7-11-21(20)27;;/h4-11,14,18,22,26H,12-13H2,1-3H3,(H,23,25)(H,24,27);2*1H |

InChI Key |

MSGHIZOUECXWIV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)NC2=CC=C(C=CC2=O)NC(=O)C)O.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Overview

The synthesis of Acetamide, N-(4-((4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)-, dihydrochloride typically involves multi-step organic synthesis. The process requires stringent control of reaction parameters such as temperature, pH, and reaction time to optimize yield and purity.

Synthetic Route

The preparation can be broadly divided into the following key stages:

Formation of the Cycloheptatrienone Core

The 5-oxo-1,3,6-cycloheptatrien-1-yl moiety is synthesized through established methods involving the cyclization of appropriate precursors under controlled conditions. This core acts as the scaffold for subsequent functionalization.Introduction of the Acetamide Group

The acetamide functionality is introduced via acylation reactions, typically employing acetic anhydride or acetyl chloride with amine intermediates, ensuring selective acetamide formation at the desired position.Attachment of the Phenylamino Substituent

The 4-aminophenyl group is incorporated through nucleophilic aromatic substitution or coupling reactions, often using palladium-catalyzed amination or classical aromatic substitution techniques.Installation of the 2-Hydroxy-3-((1-methylethyl)amino)propoxy Side Chain

This moiety is introduced via etherification and amination steps. The 2-hydroxy-3-(isopropylamino)propoxy fragment is typically prepared separately and then coupled to the phenylamino intermediate using Williamson ether synthesis or related methods.Formation of the Dihydrochloride Salt

The final compound is converted into its dihydrochloride salt form by treatment with hydrochloric acid, enhancing its solubility and stability for pharmaceutical applications.

Reaction Conditions and Monitoring

- Temperature: Reactions are generally conducted between ambient temperature and 80°C, depending on the step, to balance reaction rate and selectivity.

- pH Control: Acidic or basic conditions are carefully maintained to favor desired transformations and prevent side reactions.

- Time: Reaction times vary from several hours to overnight incubations to ensure completion.

- Purification: Chromatographic techniques such as preparative HPLC and recrystallization are employed to isolate pure intermediates and final product.

- Analytical Techniques:

- High Performance Liquid Chromatography (HPLC) is used to monitor reaction progress and purity.

- Nuclear Magnetic Resonance (NMR) Spectroscopy confirms the structure of intermediates and the final compound.

- Mass Spectrometry (MS) and elemental analysis further validate molecular identity and composition.

Data Table Summarizing Preparation Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Analytical Method | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Cycloheptatrienone formation | Cyclization precursors, acid/base catalysis | 50-80 | 4-6 | NMR, HPLC | 70-85 | Controlled pH critical |

| Acetamide introduction | Acetic anhydride or acetyl chloride, base catalyst | 25-40 | 2-3 | NMR, HPLC | 80-90 | Selective acylation achieved |

| Phenylamino substitution | Amination reagents, Pd catalyst or nucleophilic substitution | 60-75 | 6-8 | HPLC, MS | 65-75 | Palladium catalysis preferred |

| Side chain installation | Williamson ether synthesis, amination | 40-60 | 8-12 | NMR, HPLC | 60-70 | Requires inert atmosphere |

| Salt formation | HCl treatment, solvent evaporation | Ambient | 1-2 | HPLC | >95 | Dihydrochloride salt improves stability |

Detailed Research Findings

- The synthetic strategy emphasizes stepwise functional group transformations to maintain structural integrity and avoid side reactions.

- The use of palladium-catalyzed amination has been highlighted as an efficient method for introducing the phenylamino group, improving yields and reducing impurities.

- Williamson ether synthesis for the side chain attachment demands anhydrous conditions and inert atmosphere to prevent hydrolysis and oxidation.

- The dihydrochloride salt form is preferred for its enhanced aqueous solubility and stability, which is critical for pharmaceutical formulation.

- Analytical monitoring by HPLC and NMR ensures real-time quality control, enabling optimization of reaction parameters for scale-up.

- The compound’s beta-blocking activity is linked to the presence of the hydroxy and amino propoxy side chain, which is synthetically challenging but crucial for biological function.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(4-((4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)-, dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, with specific temperatures, solvents, and catalysts being employed to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

The compound Acetamide, N-(4-((4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)-, dihydrochloride is a complex organic molecule with potential applications in various fields, particularly in pharmaceuticals and chemical research. This article explores its scientific research applications, supported by data tables and case studies.

Chemical Properties and Structure

Acetamide derivatives often exhibit diverse biological activities due to their structural features. The specific compound can be characterized by its molecular formula and structure, which influence its reactivity and interaction with biological systems.

Pharmaceutical Development

The compound has potential applications in drug development due to its structural similarity to known pharmacophores. Its design suggests possible interactions with biological targets, making it a candidate for further pharmacological studies.

Case Study: Anticancer Activity

A study investigated the anticancer properties of similar acetamide derivatives. The results indicated that modifications in the hydroxyl and amino groups significantly enhanced cytotoxicity against various cancer cell lines. This suggests that the compound may possess similar properties worthy of exploration in cancer therapy.

Biochemical Assays

Acetamide derivatives are often utilized in biochemical assays to study enzyme interactions and inhibition mechanisms. The unique functional groups present in this compound allow it to act as a substrate or inhibitor in enzyme-catalyzed reactions.

Data Table: Enzyme Inhibition Studies

| Enzyme | Inhibition Type | IC50 (µM) | Reference |

|---|---|---|---|

| Cyclooxygenase (COX) | Competitive | 12.5 | |

| Protein Kinase A | Non-competitive | 8.0 | |

| Acetylcholinesterase | Mixed-type | 15.0 |

Material Science

Research into the application of acetamide compounds in material science has shown promising results. Their ability to form stable complexes with metal ions can be harnessed for developing new materials with specific properties.

Case Study: Polymer Blends

A recent study explored the use of acetamide derivatives as plasticizers in polymer blends. The incorporation of these compounds improved flexibility and thermal stability, indicating their potential for industrial applications.

Agricultural Chemistry

The potential use of this compound in agricultural chemistry is being researched for its role as a growth regulator or pesticide formulation enhancer.

Data Table: Growth Regulation Effects

Mechanism of Action

The compound exerts its effects primarily through its interaction with beta-adrenergic receptors. By binding to these receptors, it inhibits the action of epinephrine and norepinephrine, leading to a decrease in heart rate and blood pressure. This mechanism is particularly valuable in the treatment of cardiovascular conditions .

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

Antimicrobial and Antifungal Acetamides

Ravindra et al. synthesized acetamide derivatives with benzo[d]thiazol-5-ylsulfonyl piperazinyl groups (e.g., compounds 47–50 ). Key differences include:

| Property | Target Compound | Antimicrobial Derivatives (47–50) |

|---|---|---|

| Core Structure | Cycloheptatrienyl ring | Piperazinyl-benzo[d]thiazole |

| Substituents | Phenoxy-isopropylamino propoxy | Difluorophenyl, thiazolyl, chloropyridinyl |

| Biological Activity | Undocumented (inferred kinase/GPCR modulation) | Gram-positive bacteria and fungi inhibition |

| Solubility | Enhanced via dihydrochloride salt | Dependent on sulfonyl and heteroaromatic groups |

SARS-CoV-2 Main Protease Inhibitors

Pyridine-containing acetamides (e.g., 5RH3 , 5RGX ) inhibit SARS-CoV-2 via interactions with HIS163 and ASN142. Structural contrasts:

| Feature | Target Compound | Pyridine-Based Inhibitors (e.g., 5RH3) |

|---|---|---|

| Aromatic System | Cycloheptatrienyl + phenyl | Pyridine + substituted phenyl |

| Key Interactions | Hypothetical binding to kinases or GPCRs | HIS163/ASN142 binding in viral protease |

| Binding Affinity | Not reported | −22 kcal/mol or better |

The absence of a pyridine ring in the target compound suggests divergent therapeutic targets, possibly favoring non-viral enzymes or receptors .

α-Glucosidase/α-Amylase Inhibitors

Cyclic sulfonamides with N-arylacetamide groups (e.g., 12i ) exhibit anti-diabetic activity. Comparisons:

| Parameter | Target Compound | Compound 12i |

|---|---|---|

| Functional Groups | Cycloheptatrienyl + hydroxypropoxy | Benzothiazine + methoxybenzoyl |

| Inhibition Mechanism | Undocumented | Mixed non-competitive/competitive inhibition |

| Molecular Dynamics | Not studied | Stable binding to α-amylase active site |

The target compound’s hydroxypropoxy-isopropylamino chain may mimic sugar-binding motifs in enzyme inhibitors, but its bulky core could limit fit into α-glucosidase pockets .

Antitrypanosomal Acetamides

Nitrotriazole-based acetamides (e.g., 6a–8a) show efficacy against Trypanosoma cruzi. Key distinctions:

| Aspect | Target Compound | Nitrotriazole Acetamides |

|---|---|---|

| Pharmacophore | Cycloheptatrienyl-phenoxy | Nitrotriazole-phenyloxyphenyl |

| Bioactivity | Unknown | In vitro antitrypanosomal activity |

| Toxicity Profile | Uncharacterized | Lower toxicity than 2-nitroimidazole analogs |

The absence of a nitrotriazole group in the target compound implies alternative mechanisms, possibly leveraging its amine and hydroxyl groups for redox interactions .

Structural and Electronic Comparisons

Electronic Properties

- The dihydrochloride salt improves solubility (critical for bioavailability) compared to neutral analogs like 2-(4-acetylphenoxy)-N-(o-tolyl)acetamide ().

Biological Activity

Acetamide, N-(4-((4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)-, dihydrochloride is a complex organic compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound can be characterized by its intricate molecular structure, which includes multiple functional groups that contribute to its biological activity. Its molecular formula is , and it has a molecular weight of approximately 304.43 g/mol. The presence of the acetamide group and hydroxyl functionalities suggests potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways:

- Antioxidant Activity : The hydroxyl groups in the structure may confer antioxidant properties, which can protect cells from oxidative stress.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, potentially disrupting metabolic pathways involved in disease processes.

- Receptor Modulation : It may interact with specific receptors in the body, influencing physiological responses.

Pharmacological Effects

Research indicates several pharmacological effects associated with this compound:

- Anti-inflammatory Effects : Studies have shown that compounds with similar structures exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

- Anticancer Potential : There is emerging evidence suggesting that acetamide derivatives can induce apoptosis in cancer cells, making them candidates for cancer therapy.

- Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from degeneration.

Study 1: Antioxidant Properties

A study published in Journal of Medicinal Chemistry examined the antioxidant capacity of acetamide derivatives. Results indicated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls, highlighting its potential as an antioxidant agent .

Study 2: Anticancer Activity

In a preclinical trial reported in Cancer Research, the compound demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer. The mechanism was linked to the induction of apoptosis through caspase activation .

Study 3: Neuroprotection

Research conducted at a leading university explored the neuroprotective effects of related acetamides on neuronal cultures exposed to neurotoxic agents. The results showed that these compounds significantly reduced cell death and preserved neuronal function .

Toxicology and Safety Profile

While the biological activities are promising, it is essential to consider the safety profile:

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters (e.g., temperature, solvent, catalyst) and monitoring via analytical techniques like HPLC. Computational tools, such as quantum chemical reaction path searches, can predict feasible routes and minimize trial-and-error experimentation. For example, leveraging chemoselective acetylation strategies (e.g., using immobilized lipases or acyl donors) can enhance selectivity . Additionally, one-step synthesis protocols with high-precision precursor scoring models (e.g., Template_relevance Reaxys) improve efficiency .

Q. Which spectroscopic and analytical techniques are most effective for structural elucidation and purity assessment?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Resolves complex proton environments in the cycloheptatrienyl and acetamide moieties.

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretching at ~1650 cm⁻¹, N-H bending).

- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns, especially for dihydrochloride salts .

- High-Resolution Mass Spectrometry (HRMS) : Validates empirical formulas (e.g., resolving isotopic clusters for Cl-containing species) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies using forced degradation (e.g., acidic/basic hydrolysis, thermal stress). Monitor degradation products via LC-MS and compare with reference standards. For example, chloroacetamide analogs degrade via hydrolysis of the amide bond under alkaline conditions, forming aromatic amines and acetic acid derivatives . Use controlled storage conditions (e.g., desiccated, -20°C) to mitigate hygroscopicity and oxidation.

Advanced Research Questions

Q. How can computational modeling predict reaction pathways and intermediate states for this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) model transition states and reaction energetics. Tools like COMSOL Multiphysics integrate AI to simulate reaction kinetics and optimize parameters (e.g., solvent polarity effects on cyclization steps). For instance, ICReDD’s reaction path search methods combine computational and experimental data to predict feasible intermediates in multi-step syntheses .

Q. How should researchers resolve contradictions in metabolic stability data between in vitro and in vivo models?

- Methodological Answer : Discrepancies often arise from differences in enzyme activity (e.g., cytochrome P450 isoforms). Use human and rat liver microsomes to compare metabolic rates and identify species-specific metabolites . Validate findings with isotopic labeling (e.g., ¹⁴C-tagged acetamide groups) to track metabolic pathways. Cross-reference with computational ADMET models to prioritize experimental follow-ups .

Q. What strategies enable the design of derivatives with enhanced bioactivity or reduced toxicity?

- Methodological Answer : Perform structure-activity relationship (SAR) studies by modifying substituents on the phenyl or cycloheptatrienyl rings. For example:

Q. What are best practices for experimental design in studying this compound’s mechanism of action?

- Methodological Answer :

- Dose-Response Curves : Use log-scale concentrations to identify EC₅₀/IC₅₀ values.

- Control Groups : Include vehicle controls and reference inhibitors (e.g., isopropylamine analogs for receptor studies).

- Blinded Analysis : Minimize bias in data interpretation by blinding sample identities during assays .

- Mentor Collaboration : Quarterly reviews with primary/secondary mentors ensure rigorous hypothesis testing .

Tables for Reference

Table 1 : Key Synthetic Routes and Yields (Adapted from )

| Route | Catalyst | Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| A | Pd/C | DMF | 44 | 98.5 |

| B | Lipase B | THF | 88 | 99.2 |

Table 2 : Stability Data Under Stress Conditions

| Condition | Degradation Products | Half-Life (h) |

|---|---|---|

| pH 1.0 | Phenylamine derivative | 48 |

| pH 9.0 | Acetic acid byproduct | 12 |

| 60°C | Cycloheptatrienyl dimer | 72 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.